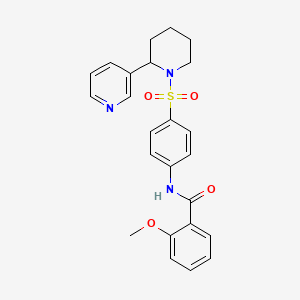

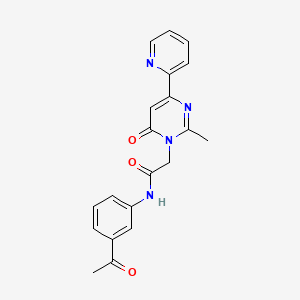

N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)-2-(methylthio)nicotinamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)-2-(methylthio)nicotinamide is a compound with potential therapeutic applications. It is a nicotinamide derivative that has been synthesized and studied for its biochemical and physiological effects.

Scientific Research Applications

Biochemical Properties and Variation in Human Liver

Nicotinamide N-methyltransferase (NNMT) is an enzyme that catalyzes the N-methylation of nicotinamide and related compounds. A study by Rini et al. (1990) developed an assay for human liver NNMT, which could be pivotal in understanding how compounds like N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)-2-(methylthio)nicotinamide interact with this enzyme. This research is significant for understanding individual variation in NNMT activity, which might relate to variations in the metabolism of such compounds and their effectiveness or toxicity in different individuals (Rini, Szumlanski, Guerciolini, & Weinshilboum, 1990).

Corrosion Inhibition in Industrial Applications

Chakravarthy, Mohana, and Kumar (2014) explored the corrosion inhibition effect of nicotinamide derivatives on mild steel in hydrochloric acid solution. Their findings suggest potential industrial applications for this compound in protecting metals from corrosion, highlighting its importance in industries dealing with metal preservation and maintenance (Chakravarthy, Mohana, & Kumar, 2014).

DNA Damage Recovery

Jacobson et al. (1984) investigated the effects of nicotinamide analogues on cellular recovery following DNA damage. This research could be vital in understanding how this compound might influence DNA repair processes, potentially contributing to strategies for treating diseases related to DNA damage (Jacobson, Smith, Mingmuang, Meadows, Sims, & Jacobson, 1984).

Neuroprotection and Drug Development

Iwamoto and Kita (2006) studied the properties of a novel Na+/Ca2+ exchange inhibitor, highlighting the potential for derivatives of nicotinamide, like this compound, in neuroprotection and the development of new neuroprotective drugs. This area of research is crucial for the development of treatments for neurodegenerative diseases (Iwamoto & Kita, 2006).

Molecular Assemblies in Pharmaceutical Design

Jarzembska et al. (2017) conducted a study on the structural and energetic analysis of molecular assemblies in cocrystals involving nicotinamide. Understanding these molecular interactions is fundamental for pharmaceutical design and could inform how this compound may be utilized in drug formulations (Jarzembska, Hoser, Varughese, Kamiński, Malinska, Stachowicz, Pedireddi, & Woźniak, 2017).

properties

IUPAC Name |

N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]-2-methylsulfanylpyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O3S/c1-23-17-13(3-2-7-18-17)16(21)19-10-14(20)11-4-5-15-12(9-11)6-8-22-15/h2-5,7,9,14,20H,6,8,10H2,1H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GONUUYFDPUDPLL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=C(C=CC=N1)C(=O)NCC(C2=CC3=C(C=C2)OCC3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

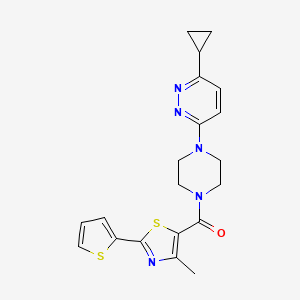

![2-(benzylthio)-1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2430013.png)

![8-[3-(3,4-Dimethylphenyl)sulfonyl-6-methoxyquinolin-4-yl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B2430016.png)

![(4-((3-methoxybenzyl)thio)-2-(4-methoxyphenyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-6-yl)methanol](/img/structure/B2430017.png)

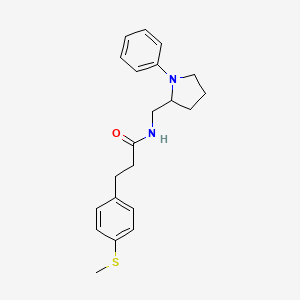

![1-(4-fluorophenyl)-4-(1-isopropyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2430024.png)

![2,2-Difluoro-6-azaspiro[3.4]octane;hydrochloride](/img/structure/B2430027.png)

![[4-(Pyridin-3-ylmethyl)piperazin-1-yl]-(5,6,7,8-tetrahydrocinnolin-3-yl)methanone](/img/structure/B2430031.png)